4-Bromo-N-ethyl-N,3-dimethylbenzamide
Overview
Description
4-Bromo-N-ethyl-N,3-dimethylbenzamide is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position, an ethyl group at the N-position, and a methyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-N-ethyl-N,3-dimethylbenzamide typically involves the reaction of 4-bromo-3-methylbenzoic acid with ethylamine and a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromo-N-ethyl-N,3-dimethylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N-ethyl-N,3-dimethylbenzamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-N,3-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
4-Bromo-N-ethyl-N,3-dimethylbenzamide can be compared with other similar compounds, such as:
4-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the ethyl group at the N-position.
4-Bromo-N-ethylbenzamide: Similar structure but lacks the methyl group at the 3-position.
4-Bromo-N-methyl-N,3-dimethylbenzamide: Similar structure but has a methyl group instead of an ethyl group at the N-position.
These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-ethyl-N,3-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-4-13(3)11(14)9-5-6-10(12)8(2)7-9/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKPUGXEDIESQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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